(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid
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Overview
Description
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-bromo-3-(hydroxymethyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Bromo-3-(carboxymethyl)phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the bromine atom and hydroxymethyl group influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the bromine atom.
4-Fluorophenylboronic acid: Similar structure but has a fluorine atom instead of a bromine atom.
Uniqueness
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The bromine atom can participate in substitution reactions, while the hydroxymethyl group can undergo oxidation or further functionalization .
Properties
Molecular Formula |
C7H8BBrO3 |
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Molecular Weight |
230.85 g/mol |
IUPAC Name |
[4-bromo-3-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 |
InChI Key |
RYTXDSCNRZRNHN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)CO)(O)O |
Origin of Product |
United States |
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